2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0779237
InChI: InChI=1S/C17H18F3N3O/c1-10-4-3-5-13(11(10)2)21-16(24)9-23-14(12-6-7-12)8-15(22-23)17(18,19)20/h3-5,8,12H,6-7,9H2,1-2H3,(H,21,24)
SMILES: CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.34 g/mol

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC0779237

Molecular Formula: C17H18F3N3O

Molecular Weight: 337.34 g/mol

* For research use only. Not for human or veterinary use.

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide -

Specification

Molecular Formula C17H18F3N3O
Molecular Weight 337.34 g/mol
IUPAC Name 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C17H18F3N3O/c1-10-4-3-5-13(11(10)2)21-16(24)9-23-14(12-6-7-12)8-15(22-23)17(18,19)20/h3-5,8,12H,6-7,9H2,1-2H3,(H,21,24)
Standard InChI Key KKYXKLJAXOBYRQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator